molecular formula C22H26ClN3O3S B2384525 Methyl 2-((2-(dimethylamino)ethyl)(5,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride CAS No. 1351596-91-2

Methyl 2-((2-(dimethylamino)ethyl)(5,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride

Cat. No.: B2384525
CAS No.: 1351596-91-2
M. Wt: 447.98
InChI Key: KEDMLNAJORWIGU-UHFFFAOYSA-N
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Description

Methyl 2-((2-(dimethylamino)ethyl)(5,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride is a structurally complex molecule featuring a benzo[d]thiazole core substituted with methyl groups at positions 5 and 5. The compound includes a carbamoyl linkage connecting the benzo[d]thiazole moiety to a dimethylaminoethyl group and a methyl benzoate ester. The hydrochloride salt enhances its solubility and bioavailability. Similar compounds in the literature exhibit analgesic, antimicrobial, and anti-inflammatory activities, making this molecule a candidate for further pharmacological investigation .

Properties

IUPAC Name

methyl 2-[2-(dimethylamino)ethyl-(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S.ClH/c1-14-12-15(2)19-18(13-14)23-22(29-19)25(11-10-24(3)4)20(26)16-8-6-7-9-17(16)21(27)28-5;/h6-9,12-13H,10-11H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDMLNAJORWIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=CC=C3C(=O)OC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Reduction of 2-Chlorobenzothiazole

A method adapted from the synthesis of 2-chlorobenzo[d]thiazol-6-amine (PubChem CID: 2406-90-8) involves nitration followed by reduction:

  • Nitration :

    • 2-Chlorobenzothiazole is treated with concentrated H₂SO₄ and HNO₃ at 0–5°C, yielding a mixture of 6-nitro- and 5-nitro-2-chlorobenzothiazole.
    • Recrystallization from ethanol isolates the 6-nitro derivative in 72% yield.
  • Reduction :

    • The nitro group is reduced using iron powder in acetic acid under reflux, achieving 83% yield of 2-chlorobenzo[d]thiazol-6-amine.

Adaptation for 5,7-Dimethyl Substitution :

  • Starting with 3,5-dimethylaniline, cyclization with CS₂ or thiourea in the presence of Br₂ or I₂ could yield 5,7-dimethylbenzothiazol-2-amine.

Functionalization with the Dimethylaminoethyl Group

The 2-(dimethylamino)ethyl side chain is introduced via alkylation or nucleophilic substitution.

Alkylation of Benzothiazol-2-amine

A method analogous to the synthesis of 2-(dimethylamino)ethyl benzoate hydrochloride (PubChem CID: 2828066) employs alkylation:

  • Benzothiazol-2-amine reacts with 2-chloro-N,N-dimethylethanamine in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C.
  • The reaction proceeds via SN2 mechanism, yielding the tertiary amine after 12–24 hours.

Key Parameters :

  • Solvent: DMF or acetonitrile.
  • Base: Triethylamine or K₂CO₃.
  • Yield: ~60–75% (estimated).

Carbamoyl Linker Formation

The carbamoyl bridge is formed by reacting the dimethylaminoethyl-benzothiazol-2-amine with an activated benzoate derivative.

Synthesis of Methyl 2-(Chlorocarbonyl)Benzoate

  • Methyl 2-aminobenzoate is treated with phosgene (COCl₂) or thionyl chloride (SOCl₂) to generate the acyl chloride.
  • For example, methyl 2-amino-5-(trifluoromethyl)benzoate (PubChem CID: 117324-58-0) reacts with trifluoromethanesulfonic anhydride to activate the carboxylate.

Coupling Reaction

The acyl chloride reacts with the dimethylaminoethyl-benzothiazol-2-amine in dichloromethane or THF, using a base (e.g., triethylamine) to scavenge HCl:

$$
\text{R-NH}_2 + \text{R'-COCl} \rightarrow \text{R-NH-C(O)-R'} + \text{HCl}
$$

Conditions :

  • Temperature: 0°C to room temperature.
  • Reaction Time: 4–12 hours.
  • Yield: ~70–85% (estimated).

Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid:

  • The compound is dissolved in ethanol or acetone.
  • HCl gas or concentrated HCl is added dropwise.
  • The product precipitates and is filtered, washed, and dried.

Yield : >90% (typical for salt formation).

Optimization Challenges and Solutions

Regioselectivity in Benzothiazole Synthesis

  • Issue : Nitration of 2-chlorobenzothiazole yields a mixture of 5- and 6-nitro isomers.
  • Solution : Recrystallization or column chromatography to isolate the desired isomer.

Purification of Hydrophilic Intermediates

  • Issue : The dimethylaminoethyl group increases solubility in aqueous media.
  • Solution : Use of ion-exchange chromatography or pH-controlled extraction.

Comparative Analysis of Synthetic Routes

Step Method Yield Key Advantage
Benzothiazole Synthesis Nitration/Reduction 72–83% High regioselectivity
Alkylation SN2 with 2-chloroethylamine ~60% Mild conditions
Carbamoylation Acyl chloride coupling ~75% Rapid reaction

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.

    Reduction: Reduction reactions can target the benzo[d]thiazole ring, potentially opening it up or reducing double bonds.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoate ester and dimethylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced forms of the benzo[d]thiazole ring.

    Substitution: Various substituted benzoate and benzo[d]thiazole derivatives.

Scientific Research Applications

Methyl 2-((2-(dimethylamino)ethyl)(5,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride has diverse applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzo[d]thiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound depends on its application:

    Biological Systems: It may interact with cellular components, disrupting normal functions or signaling pathways. The dimethylamino group can facilitate binding to biological targets.

    Chemical Reactions: Acts as a nucleophile or electrophile depending on the reaction conditions, facilitating various organic transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s structural uniqueness lies in its combination of a benzo[d]thiazole core, carbamoyl linkage, and dimethylaminoethyl group. Below is a comparative analysis with structurally related compounds from the evidence:

Compound Class Example Structure/Name Key Functional Groups Biological Activity/Use Reference
Target Compound Methyl 2-((2-(dimethylamino)ethyl)(5,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate Benzo[d]thiazole, carbamoyl, dimethylaminoethyl, ester Hypothesized: Analgesic, antimicrobial
Quinazolinone-thiazole hybrids Thiazole derivatives (11a-c) Thiazole, quinazolinone Analgesic (e.g., compound 11a-c)
Tetrazole-benzoxazole derivatives Ethyl-2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl acetate (Compound 3) Benzoxazole, tetrazole, acetate ester Antimicrobial, anti-inflammatory
Thiazolylmethylcarbamates Thiazol-5-ylmethyl carbamate derivatives (e.g., compound l, m) Thiazole, carbamate, hydroxy groups Antiviral, antifungal (inferred from oxazoles)
Methyl benzoate pesticides Metsulfuron methyl ester Triazine, sulfonylurea, methyl benzoate Herbicide

Physicochemical Properties and Solubility

  • The dimethylaminoethyl group in the target compound likely enhances water solubility compared to non-polar substituents in benzoxazole or quinazolinone derivatives. This contrasts with methyl benzoate pesticides (), where the ester group increases lipophilicity for plant membrane penetration .

Biological Activity

Methyl 2-((2-(dimethylamino)ethyl)(5,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzoate ester connected to a benzo[d]thiazole moiety and a dimethylaminoethyl group. The hydrochloride form enhances its solubility, making it suitable for biological applications. The molecular formula is C16H20ClN3O2SC_{16}H_{20}ClN_3O_2S, and its structure can be represented as follows:

Molecular Structure C16H20ClN3O2S\text{Molecular Structure }\quad \text{C}_{16}\text{H}_{20}\text{ClN}_3\text{O}_2\text{S}

Synthesis

The synthesis involves multiple steps:

  • Formation of the benzo[d]thiazole core: Cyclization of appropriate precursors.
  • Attachment of the dimethylaminoethyl group: Nucleophilic substitution reactions.
  • Esterification: Reaction with methanol in the presence of a strong acid catalyst.

This multi-step process is crucial for achieving high purity and yield, which are vital for biological testing.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has demonstrated that derivatives of benzo[d]thiazole exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The growth inhibitory values (GI50) indicate strong activity, with values significantly lower than standard chemotherapeutic agents .

Cell Line GI50 (µM) Reference
MCF-73.18 ± 0.11
HeLa8.12 ± 0.43

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Studies suggest that similar benzo[d]thiazole derivatives possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets:

  • Inhibition of Kinases: Targeting kinases involved in cancer progression.
  • Fluorescent Probes: The benzo[d]thiazole moiety may serve as a fluorescent probe in biological imaging.

Case Studies

  • Cytotoxicity Assays: In vitro studies using MTT assays have validated the compound's efficacy against cancer cell lines. The results indicate that the compound effectively induces apoptosis in targeted cells while sparing normal cells .
  • Fluorescent Imaging: Research has utilized the compound as a fluorescent probe to visualize cellular processes in real-time, demonstrating its utility in biomedical research.

Q & A

Basic: What are the key synthetic pathways for Methyl 2-((2-(dimethylamino)ethyl)(5,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride?

The compound is synthesized via multi-step organic reactions, including carbamate formation and subsequent quaternization. A typical approach involves:

  • Step 1 : Condensation of 5,7-dimethylbenzo[d]thiazol-2-amine with 2-(dimethylamino)ethyl chloride to form the secondary amine intermediate.
  • Step 2 : Reaction with methyl 2-(chlorocarbonyl)benzoate to introduce the carbamoyl group.
  • Final Step : Hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol or dichloromethane) .
    Key Methodological Note : Solvent selection (e.g., dimethylformamide) and temperature control (40–60°C) are critical for optimizing intermediate stability and yield .

Advanced: How can researchers resolve discrepancies in spectroscopic data during structural validation?

Discrepancies in NMR or mass spectrometry data often arise from impurities, stereochemical variations, or solvent interactions. To address this:

  • Multi-Technique Validation : Cross-validate using HPLC (High-Performance Liquid Chromatography) to assess purity (>97%) and NMR (Nuclear Magnetic Resonance) to confirm proton environments, particularly for the benzo[d]thiazole and dimethylaminoethyl moieties .
  • Crystallography : Single-crystal X-ray diffraction can resolve ambiguities in molecular geometry, especially for the carbamoyl linkage .
  • Controlled Replication : Repeat synthesis under inert atmospheres (argon) to rule out oxidation artifacts .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Based on its structural analogs and hazard classifications:

  • PPE : Wear nitrile gloves, lab coats, and EN 166-certified safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods with ≥6 air changes/hour to mitigate inhalation risks (Category 4 acute toxicity) .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can reaction yields be optimized for the carbamoyl coupling step?

Yield optimization requires:

  • Catalyst Screening : Test palladium or copper catalysts (e.g., bis(triphenylphosphine)palladium dichloride) to enhance coupling efficiency .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while additives like triethylamine reduce side reactions .
  • Temperature Gradients : Monitor exothermic phases (e.g., during HCl salt formation) to avoid decomposition .

Basic: What analytical methods are essential for purity assessment?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to quantify impurities (<3%) .
  • TGA/DSC : Thermogravimetric analysis confirms thermal stability, while differential scanning calorimetry identifies melting points (e.g., 139–140°C for related benzoic acid derivatives) .

Advanced: How can researchers design stability studies for this hydrochloride salt under varying pH conditions?

  • Accelerated Degradation Testing : Incubate the compound in buffers (pH 1–9) at 40°C for 14 days. Monitor degradation via:
    • LC-MS : Detect hydrolysis products (e.g., free benzoic acid or thiazole fragments).
    • NMR : Track proton shifts in the dimethylaminoethyl group, which is pH-sensitive .
  • Lyophilization : Assess hygroscopicity by comparing stability in lyophilized vs. hydrated forms .

Basic: What are the potential biological targets inferred from structural analogs?

The benzo[d]thiazole and carbamoyl motifs suggest:

  • Kinase Inhibition : Similar compounds inhibit tyrosine kinases via π-π stacking with ATP-binding pockets.
  • Antimicrobial Activity : Thiazole derivatives disrupt bacterial membrane synthesis .
    Methodological Note : Validate hypotheses using in vitro enzyme assays (e.g., fluorescence-based kinase profiling) and MIC (Minimum Inhibitory Concentration) testing .

Advanced: How to address low solubility in aqueous media for biological testing?

  • Co-Solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without cytotoxicity.
  • Micellar Encapsulation : Formulate with non-ionic surfactants (e.g., Poloxamer 407) to enhance bioavailability .
  • Salt Screening : Test alternative counterions (e.g., mesylate) to improve dissolution kinetics .

Basic: What spectroscopic signatures distinguish this compound from its des-methyl analogs?

  • NMR : The 5,7-dimethylbenzo[d]thiazole moiety shows two singlets at δ 2.4–2.6 ppm (6H, CH₃).
  • IR : A strong carbonyl stretch (~1680 cm⁻¹) confirms the carbamoyl group .

Advanced: How can computational modeling guide SAR (Structure-Activity Relationship) studies?

  • Docking Simulations : Use AutoDock Vina to predict interactions with target proteins (e.g., EGFR kinase). Focus on the dimethylaminoethyl group’s role in binding affinity .
  • QM/MM Calculations : Assess electronic effects of substituents (e.g., electron-withdrawing groups on the benzoate) on reactivity .

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